molecular formula C28H46O2 B1360339 Cholesterol Formate CAS No. 4351-55-7

Cholesterol Formate

Cat. No. B1360339
CAS RN: 4351-55-7
M. Wt: 414.7 g/mol
InChI Key: YEYCQJVCAMFWCO-PXBBAZSNSA-N
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Description

Cholesterol is a waxy substance found in your blood. Your body needs cholesterol to build healthy cells, but high levels of cholesterol can increase your risk of heart disease . Cholesterol’s structure consists of a central sterol nucleus of four hydrocarbon rings, which are hydrogen and carbon atoms with a circular arrangement .


Synthesis Analysis

Cholesterol levels in cells are regulated dynamically by de novo biosynthesis, exogenous uptake, storage, and exportation . The cholesterol biosynthesis pathway involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes .


Molecular Structure Analysis

The molecular formula of cholesterol is C27H46O, i.e., it consists of 27 carbon atoms, 46 hydrogen atoms, and one oxygen atom . It is a cholestanoid with cholestane, which has a double bond at the 5,6-position as well as a 3-beta-hydroxy group .


Chemical Reactions Analysis

The process of cholesterol synthesis is described in the following. In brief, two molecules of acetyl-coenzyme A (CoA) form acetoacetyl-CoA, and the addition of a third molecule to form 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) is catalyzed by HMG-CoA synthase .


Physical And Chemical Properties Analysis

Cholesterol comprises carbon, hydrogen, and oxygen. It is a waxy, fatty substance that is solid and white or light yellow .

Scientific Research Applications

LDL Cholesterol Lowering

Cholesterol formate plays a role in the broader context of LDL cholesterol lowering, a significant area in cardiovascular research. Over 100 years of cholesterol research has led to advancements in medicine, particularly in reducing the risk of atherosclerotic diseases. The understanding of cholesterol synthesis, transport, and clearance from the blood has been crucial in developing drugs and diets to manage cholesterol levels (Pedersen, 2016).

Serum Markers of Cholesterol Metabolism

Cholesterol formate is related to the study of serum noncholesterol sterols, which are markers of cholesterol absorption and synthesis. These markers have been validated in various populations and interventions, providing insights into how cholesterol metabolism relates to coronary artery disease (Gylling, 2014).

Sterol and Stanol Measurement Methodologies

Advances in analytical methods for determining serum noncholesterol sterols and stanols, including cholesterol and its derivatives like cholesterol formate, have been significant. This research focuses on sample preparation, separation, and detection techniques for biological samples (Lütjohann, 2015).

Enzymatic Determination of Serum Cholesterol

The enzymatic method for determining total serum cholesterol, which would include cholesterol derivatives like cholesterol formate, is crucial for clinical research. This method ensures reproducibility and correlates well with other established procedures (Allain et al., 1974).

Synthesis of Cholesterol Formate

Research into the synthesis of cholesterol formate is crucial for its application in biochemical investigations, particularly in model membrane vesicles. An efficient synthesis process, involving the use of DMF-oxalyl chloride, has been developed, yielding cholesterol formate in high purity and yield (Vasil’tsov et al., 2010).

Cholesterol in Medical and Biological Research

Cholesterol formate is part of broader cholesterol research, which has been a key area in understanding and managing conditions like heart diseases, stroke, and diabetes. This includes the study of cholesterol as a molecule in cell membranes, lipoproteins, and as a precursor for other vital substances (Li et al., 2018).

Future Directions

The field of cholesterol research is constantly evolving, with a shift towards personalized approaches to cholesterol treatment . This includes the development of new drugs for specific populations, recent research on weight loss in obese mice, understanding genetic variants in cardiovascular disease, recognizing sex differences in heart disease, assessing the risk of lipid-lowering therapies, and the role of AI in personalized therapies .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h9,18-20,22-26H,6-8,10-17H2,1-5H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYCQJVCAMFWCO-PXBBAZSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963018
Record name Cholest-5-en-3-yl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol Formate

CAS RN

4351-55-7
Record name Cholesteryl formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4351-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3beta-yl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004351557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-yl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
E Plouguerné, H Kikuchi, Y Oshima… - Biochemical …, 2006 - researchgate.net
… formate in other algae from the genus Grateloupia and more generally in other red algae in general, in order to confirm the chemotaxonomic significance of cholesterol formate in G. …
Number of citations: 26 www.researchgate.net
LS Gorbatenko, TP Myasnikova… - Journal of Applied …, 1976 - Springer
… In this work the IR absorption spectra of cholesterol formate were … As is well known, cholesterol formate possesses a … can assume the presence in cholesterol formate in the solid state of …
Number of citations: 3 link.springer.com
CC Palit, NR Dhar - The Journal of Physical Chemistry, 2002 - ACS Publications
In previous publications1 we have shown that carbohydrates, fats, and nitrogenous substances, occurring either singly or in mixtures, can be oxidised at the ordinary temperature by …
Number of citations: 6 pubs.acs.org
AM Vasil'tsov, AI Mikhaleva, AV Ivanov… - Russian Chemical …, 2010 - Springer
… Cholesterol formate is an important compound in the … Recently, cholesterol formate has been isolated from the red alga … for new convenient routes to cholesterol formate is of relentless …
Number of citations: 6 link.springer.com
RC Tuckey, J Lawrence, KJ Cameron - The Journal of steroid biochemistry …, 1996 - Elsevier
… [12] reported that there was weak binding of cholesterol formate to bovine cytochrome P-… Lags were observed in the time courses for the sidechain cleavage of cholesterol formate, …
Number of citations: 13 www.sciencedirect.com
C Gopalakrishna, C Haranadh… - Transactions of the …, 1967 - pubs.rsc.org
… In this paper the dipole moments of cholesterol formate, acetate, propionate, butyrate, n-… EXPERIMENTAL Cholesterol formate, propionate, butyrate and n-valerate were prepared …
Number of citations: 8 pubs.rsc.org
P Chang, JS Shih - Analytica Chimica Acta, 2000 - Elsevier
… As an example, the response curves of cholesterol formate for various halo compounds (dichloromethane, chloroform, and tetrachloromethane) are shown in Fig. 3. The results …
Number of citations: 46 www.sciencedirect.com
ZW Luo, L Tao, CL Zhong, ZX Li, K Lan, Y Feng… - …, 2020 - ACS Publications
Circularly polarized luminescent materials play an increasingly important role in display equipment and optical apparatuses. Herein, we design and synthesize a kind of luminescent …
Number of citations: 56 pubs.acs.org
YX Zhao, HY Hua, Y Zhao, ZZ Zhang - Journal of Controlled Release, 2013 - infona.pl
Cytotoxicity and cellular kinetics of oridonin-loaded cholesterol formate-graft chitosan copolymer nano-micelles … Cytotoxicity and cellular kinetics of oridonin-loaded cholesterol …
Number of citations: 3 www.infona.pl
NG Kakazei, MV Vlasova - Journal of Applied Spectroscopy, 1976 - Springer
… In this work the IR absorption spectra of cholesterol formate were … As is well known, cholesterol formate possesses a … can assume the presence in cholesterol formate in the solid state of …
Number of citations: 4 link.springer.com

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